molecular formula C19H25F2N3O3 B2432793 N1-(2,5-difluorophenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034509-57-2

N1-(2,5-difluorophenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2432793
CAS No.: 2034509-57-2
M. Wt: 381.424
InChI Key: UGAFLPKWNRXPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-difluorophenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H25F2N3O3 and its molecular weight is 381.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

The compound shows potent and selective antagonism for cannabinoid receptors. Studies involving molecular orbital methods and conformational analyses have been pivotal in understanding its interaction with these receptors. Conformational analysis using the AM1 molecular orbital method has identified distinct conformations, contributing to the development of pharmacophore models for CB1 receptor ligands. This research is essential in the broader context of rational drug design and understanding receptor-ligand interactions (Shim et al., 2002).

Structure-Activity Relationships

Explorations into the structure-activity relationships of related pyrazole derivatives have been instrumental in characterizing cannabinoid receptor binding sites. This research is critical for developing pharmacological probes and understanding the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Ligand Selectivity and Binding

Investigations into ligand selectivity and binding affinity at human dopamine receptors have provided insights into the structure-activity relationships with respect to receptor affinity and selectivity. Such studies are essential for the development of novel therapeutic agents targeting specific receptors (Rowley et al., 1997).

Radiosynthesis and Imaging Applications

Radiosynthesis of derivatives and their use in positron emission tomography (PET) imaging studies have offered valuable insights into receptor distribution and function. These studies are critical in the field of neuropharmacology and for developing diagnostic tools (Katoch-Rouse & Horti, 2003); (Nojiri et al., 2008).

Therapeutic Potential

Studies have also examined the therapeutic potential of cannabinoid CB1 receptor antagonists in various contexts, such as obesity treatment. This research contributes to understanding the role of cannabinoid receptors in metabolic regulation and potential therapeutic applications (Hildebrandt et al., 2003).

Novel Synthetic Approaches

Research into the synthesis of new cannabinoid analogues, sharing structural elements with known antagonists, has expanded the scope of compounds available for study. This is crucial for the ongoing discovery of new pharmacologically active compounds (Pinna et al., 2012).

Interaction with Viral Proteins

Investigations into the interaction of similar compounds with viral proteins, like HIV-1 gp120, have shown potential in enhancing the binding of monoclonal antibodies. This research is significant in the context of developing novel therapeutic strategies against HIV (Yoshimura et al., 2010).

Novel Antagonists and Receptor Selectivity

The synthesis and characterization of novel antagonists, demonstrating high selectivity for specific receptors, are important for developing targeted therapies. These studies contribute to the pharmacological understanding of receptor-ligand interactions (Ruiu et al., 2003).

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3O3/c20-14-1-2-16(21)17(11-14)23-19(26)18(25)22-12-13-3-7-24(8-4-13)15-5-9-27-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAFLPKWNRXPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.